3-amino-4-[4-(2-amino-4-carboxyphenyl)phenyl]benzoic acid
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Overview
Description
3-amino-4-[4-(2-amino-4-carboxyphenyl)phenyl]benzoic acid is an organic compound with a complex structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-[4-(2-amino-4-carboxyphenyl)phenyl]benzoic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds between two aromatic rings . This reaction involves the use of palladium catalysts and boronic acids under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-[4-(2-amino-4-carboxyphenyl)phenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amino groups or other reductions.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.
Scientific Research Applications
3-amino-4-[4-(2-amino-4-carboxyphenyl)phenyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-amino-4-[4-(2-amino-4-carboxyphenyl)phenyl]benzoic acid exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-carboxyphenylboronic acid: This compound has similar functional groups and is used in similar applications.
2,4,6-tris(4-carboxyphenyl)-1,3,5-triazine: Another compound with multiple aromatic rings and carboxylic acid groups.
Uniqueness
3-amino-4-[4-(2-amino-4-carboxyphenyl)phenyl]benzoic acid is unique due to its specific arrangement of functional groups and aromatic rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C20H16N2O4 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-amino-4-[4-(2-amino-4-carboxyphenyl)phenyl]benzoic acid |
InChI |
InChI=1S/C20H16N2O4/c21-17-9-13(19(23)24)5-7-15(17)11-1-2-12(4-3-11)16-8-6-14(20(25)26)10-18(16)22/h1-10H,21-22H2,(H,23,24)(H,25,26) |
InChI Key |
PJMVZOGUCLKMHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)N)C3=C(C=C(C=C3)C(=O)O)N |
Origin of Product |
United States |
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